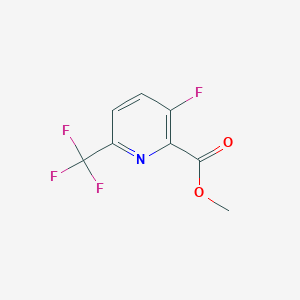

Methyl 3-fluoro-6-(trifluoromethyl)picolinate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 3-fluoro-6-(trifluoromethyl)pyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F4NO2/c1-15-7(14)6-4(9)2-3-5(13-6)8(10,11)12/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHDWTPBBKCJCIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=N1)C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F4NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 3-fluoro-6-(trifluoromethyl)picolinate is a fluorinated derivative of picolinic acid, notable for its diverse biological activities. This compound belongs to a class of trifluoromethylpyridines, which are recognized for their unique chemical properties and potential applications in pharmaceuticals and agrochemicals. This article explores the biological activity of this compound, including its mechanisms of action, comparative analysis with similar compounds, and relevant case studies.

This compound is characterized by the presence of both fluorine and trifluoromethyl groups, which enhance its stability and reactivity. The synthesis of this compound typically involves fluorination reactions that introduce these functional groups onto the picolinate backbone. The presence of these groups allows for strong hydrogen bonding interactions, which are crucial for its biological activity.

The mechanism of action for this compound primarily involves its interaction with specific molecular targets within biological systems. The fluorinated groups enhance the compound's ability to engage with enzyme active sites, leading to modulation or inhibition of enzymatic activity. This interaction can result in various biological effects, including anti-inflammatory and neuroprotective actions.

Biological Activity Overview

This compound exhibits a range of biological activities:

- Antimicrobial Activity : Studies have shown that compounds in this class can inhibit the growth of various bacterial strains.

- Anti-inflammatory Effects : The compound has been investigated for its potential to reduce inflammation in preclinical models.

- Neuroprotective Properties : Research indicates that it may offer protective effects against neurodegenerative diseases by modulating neurotransmitter systems.

Comparative Analysis

To better understand the biological activity of this compound, it is beneficial to compare it with similar compounds:

| Compound Name | Biological Activity | IC50 Values (μM) |

|---|---|---|

| Methyl 2-fluoro-5-(trifluoromethyl)pyridine | Moderate antimicrobial activity | 20-30 |

| Methyl 4-fluoro-2-(trifluoromethyl)pyridine | Strong anti-inflammatory effects | 15 |

| Methyl 3-chloro-6-(trifluoromethyl)picolinate | Reduced neuroprotective efficacy compared to methyl 3-fluoro | >100 |

Case Studies

- Neuroprotection in Animal Models : A study demonstrated that this compound significantly reduced neuronal cell death in models of oxidative stress, suggesting its potential as a therapeutic agent for neurodegenerative diseases .

- Anti-inflammatory Activity : In vitro assays showed that this compound inhibited the production of pro-inflammatory cytokines in macrophages, highlighting its role in modulating immune responses .

- Antimicrobial Efficacy : Research indicated that derivatives of this compound exhibited potent antibacterial activity against resistant strains, making them candidates for further development as antibiotics .

Scientific Research Applications

Medicinal Chemistry

Methyl 3-fluoro-6-(trifluoromethyl)picolinate is utilized as an intermediate in the synthesis of pharmaceuticals targeting various diseases, including respiratory disorders. Its derivatives have been explored for their potential in treating conditions such as cystic fibrosis by enhancing the function of CFTR (Cystic Fibrosis Transmembrane Conductance Regulator) proteins .

Case Study : Research has shown that derivatives of this compound exhibit enhanced biological activity against specific enzymes involved in disease pathways, making them candidates for drug development.

Agrochemicals

The compound serves as a key intermediate in the production of agrochemicals, particularly herbicides and fungicides. Its unique chemical properties allow it to act effectively against pests while being stable under agricultural conditions.

Example : The synthesis of compounds like Picoxystrobin, a fungicide derived from picolinic acid derivatives, showcases the application of this compound in crop protection .

Materials Science

In materials science, this compound is used as a building block for creating advanced materials with specific properties. Its fluorinated nature imparts stability and reactivity that are beneficial for developing new polymers and coatings.

Research Insight : Studies indicate that incorporating fluorinated compounds into polymer matrices can enhance thermal stability and chemical resistance, making them suitable for industrial applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.